3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride
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Overview
Description
3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a bromine atom, a methyl group, and a tetrahydrocyclopenta[b]pyridin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and subsequent methylation. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridinones.
Scientific Research Applications
3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: A simpler analog with similar bromine and methyl substitutions.
4-Methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one: Lacks the bromine atom but shares the core structure.
Uniqueness
3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. Its bromine atom and methyl group provide sites for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c1-5-6-3-2-4-7(6)11-9(12)8(5)10;/h2-4H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXCVMVSDIURRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1CCC2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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